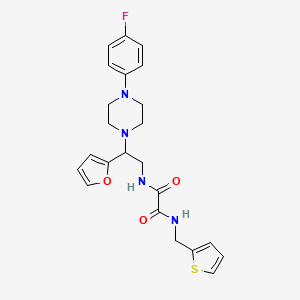

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

This compound is a structurally complex oxalamide derivative featuring a 4-(4-fluorophenyl)piperazine moiety, a furan-2-yl ethyl group, and a thiophen-2-ylmethyl substituent. Oxalamides are known for their diverse pharmacological and flavor-enhancing properties, often acting as agonists or enzyme inhibitors .

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3S/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-1-13-31-21)16-26-23(30)22(29)25-15-19-3-2-14-32-19/h1-8,13-14,20H,9-12,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLVJOFGGBJOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H25FN4O3S

- Molecular Weight : 456.5 g/mol

- CAS Number : 877632-33-2

The structure features a piperazine ring, a furan ring, and a thiophene moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. It predominantly targets:

- Serotonin Receptors : Modulating mood and anxiety.

- Dopamine Receptors : Influencing cognitive functions and motor control.

The presence of the fluorine atom in the structure enhances its binding affinity to these receptors, potentially improving its therapeutic efficacy compared to similar compounds .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- Case Study 1 : A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

- Case Study 2 : In vitro studies revealed that similar furan derivatives exhibited broad-spectrum antibacterial activity against various strains, outperforming conventional antibiotics like streptomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Compound Variation | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Parent Compound | Anticancer | 25.72 ± 3.95 | Effective against MCF cell lines |

| Furan Derivative | Antibacterial | Varies | Broad-spectrum activity |

| Thiophene Variant | Neurotransmitter Modulation | Not specified | Enhanced receptor binding |

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The findings highlight:

- Increased Potency : Modifications to the piperazine and furan rings have led to increased potency against specific cancer cell lines.

- Enhanced Selectivity : Certain derivatives showed improved selectivity towards serotonin receptors, suggesting potential applications in treating mood disorders.

Scientific Research Applications

Chemistry

In chemical research, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of multifunctional organic molecules and can undergo various chemical reactions, including:

- Oxidation : Particularly at the furan ring.

- Reduction : At the fluorophenyl group.

- Substitution : At the piperazine ring.

These reactions can lead to various derivatives that are valuable for further research.

Biology

Biologically, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies, particularly in understanding its effects on neurotransmitter systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It shows promise as a treatment for psychological and neurological disorders due to its interaction with serotonin and dopamine receptors. The compound's structural similarity to endogenous neurotransmitters may enhance its efficacy in modulating mood and cognitive functions.

- Neurological Studies : Research has indicated that compounds similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound reveal that the fluorine substitution enhances metabolic stability and improves the ability to penetrate the blood-brain barrier.

- Synthetic Methodology : The development of efficient synthetic routes for producing this compound has been documented, emphasizing scalability and reduced purification steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Differences : S336 substitutes the fluorophenyl-piperazine and thiophene groups with a 2,4-dimethoxybenzyl and pyridin-2-yl ethyl moiety.

- Functional Activity: S336 is a potent umami taste receptor (hTAS1R1/hTAS1R3) agonist, with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, indicating high safety margins for flavoring applications .

GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)oxalamide)

- Structural Differences : GMC-4 replaces the piperazine-furan-ethyl and thiophenemethyl groups with a 1,3-dioxoisoindolin-2-yl and 4-fluorophenyl group.

- Antimicrobial Activity : GMC-4, part of a series of cyclic imide oxalamides, demonstrated moderate antimicrobial activity in vitro, attributed to its fluorophenyl group’s electron-withdrawing effects .

S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Differences : S5456 shares the pyridin-2-yl ethyl group with S336 but incorporates a 2,3-dimethoxybenzyl substituent.

- CYP Inhibition: S5456 inhibits CYP3A4 by 51% at 10 µM, highlighting how minor structural changes (e.g., methoxy positioning) can significantly alter metabolic interactions .

Structural and Functional Analysis Table

Key Research Findings and Implications

Substituent-Driven Activity : The fluorophenyl group in the target compound and GMC-4 may enhance binding to aromatic receptors or enzymes, while the thiophene and furan groups could improve membrane permeability compared to S336’s pyridine and benzyl groups .

Metabolic Considerations : Piperazine-containing compounds (e.g., W-18 in ) often exhibit complex pharmacokinetics due to interactions with cytochrome P450 enzymes. The target compound’s piperazine moiety may necessitate rigorous CYP inhibition studies .

Safety Margins: The EFSA and JECFA have established a NOEL of 100 mg/kg bw/day for structurally related oxalamides like S336, suggesting that similar safety thresholds could apply to the target compound if used in flavoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.